L 012 sodium salt

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of L 012 sodium salt involves the reaction of 8-amino-5-chloro-7-phenyl-2,3-dihydro-pyrido[3,4-d]pyridazine-1,4-dione with sodium hydroxide. The reaction is typically carried out in an aqueous medium under controlled temperature conditions to ensure the formation of the sodium salt .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

L 012 sodium salt primarily undergoes oxidation reactions. It is converted via a one-electron oxidation, catalyzed by peroxidase in the presence of hydrogen peroxide, to form a radical intermediate . This intermediate then reacts with oxygen to produce superoxide anion and L 012 quinone .

Common Reagents and Conditions

Oxidation: Hydrogen peroxide and peroxidase are commonly used to catalyze the oxidation of this compound.

Reaction Conditions: The reactions are typically carried out in aqueous solutions at controlled temperatures to ensure optimal yield and sensitivity.

Major Products

The major products formed from the oxidation of this compound are superoxide anion and L 012 quinone .

Wissenschaftliche Forschungsanwendungen

Detection of NADPH Oxidase-Derived Species

L-012 sodium salt is predominantly used to detect superoxide radicals generated by NADPH oxidases (Nox). This application is critical in understanding oxidative stress in various biological contexts, including inflammation and cardiovascular diseases. Research indicates that L-012 can be employed both in vitro and in vivo to provide insights into the role of ROS in cellular signaling pathways.

- Case Study : A study demonstrated that L-012 effectively measured superoxide production in HEK-NOX5 cells, showing a significant increase in luminescence when coupled with orthovanadate, a tyrosine phosphatase inhibitor. This combination yielded a 100-fold increase in sensitivity for detecting superoxide compared to using L-012 alone .

High Throughput Screening for Nox Inhibitors

L-012 has been utilized in high throughput screening (HTS) assays aimed at identifying inhibitors of NADPH oxidases. Its ability to provide reliable luminescent signals makes it suitable for large-scale screening processes.

- Findings : Research has indicated that L-012 is less susceptible to redox cycling compared to other chemiluminescent probes, making it a more reliable choice for HTS applications . However, caution is advised due to potential false positives related to the detection of myeloperoxidase inhibitors .

Imaging Reactive Species in Live Models

The compound has been successfully used for non-invasive imaging of ROS and RNS in living organisms under pro-inflammatory conditions. This application is particularly valuable for studying disease mechanisms and therapeutic responses.

- Example : In vivo studies have shown that L-012 can visualize ROS production during inflammatory responses, providing real-time insights into the dynamics of oxidative stress within tissues .

Comparative Analysis of L-012 Sodium Salt with Other Probes

| Feature | L-012 Sodium Salt | Traditional Luminol Probes |

|---|---|---|

| Sensitivity | High | Moderate |

| Specificity | Enhanced with orthovanadate | Variable |

| Application Scope | In vitro and in vivo | Primarily in vitro |

| Redox Cycling Susceptibility | Low | High |

Wirkmechanismus

L 012 sodium salt exerts its effects through a chemiluminescent reaction. Instead of reacting directly with superoxide anion, it undergoes a one-electron oxidation catalyzed by peroxidase in the presence of hydrogen peroxide to form a radical intermediate . This intermediate then reacts with oxygen to produce superoxide anion and L 012 quinone. The superoxide anion further reacts with the radical intermediate, leading to the formation of an endoperoxide that decomposes to emit luminescence .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Luminol: Another chemiluminescent probe used for detecting ROS and RNS.

Lucigenin: A chemiluminescent probe with lower sensitivity compared to L 012 sodium salt.

MCLA (2-methyl-6-(4-methoxyphenyl)-3,7-dihydroimidazo[1,2-a]pyrazin-3-one): Another chemiluminescent probe used for detecting ROS.

Uniqueness

This compound is unique due to its significantly higher chemiluminescence yield and sensitivity compared to luminol, lucigenin, and MCLA . This makes it a preferred choice for detecting low levels of ROS and RNS in various research applications .

Biologische Aktivität

L-012 sodium salt, a chemiluminescent probe derived from luminol, is increasingly recognized for its ability to detect reactive oxygen species (ROS) and reactive nitrogen species (RNS) in various biological systems. This article delves into the compound's biological activity, highlighting its mechanisms, applications, and research findings.

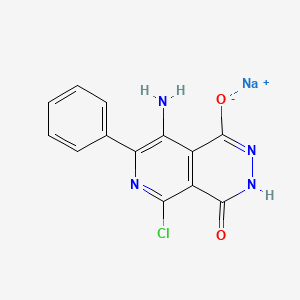

- Chemical Name : 8-Amino-5-chloro-2,3-dihydro-7-phenyl-pyrido[3,4-d]pyridazine sodium salt

- Molecular Formula : C₁₃H₈ClN₄NaO₂

- Molecular Weight : 310.67 g/mol

- CAS Number : 143556-24-5

- Solubility : Soluble in water (up to 50 mM) and DMSO (up to 100 mM) .

L-012 sodium salt functions by undergoing a one-electron oxidation process, which is catalyzed by peroxidase in the presence of hydrogen peroxide (H₂O₂). This reaction generates a radical form that subsequently reacts with molecular oxygen to produce superoxide anion (O₂⁻) and emits luminescence. Although primarily used for detecting O₂⁻, L-012 can also react with H₂O₂ and other RNS under certain conditions .

Biological Applications

L-012 sodium salt has demonstrated significant utility in both in vitro and in vivo studies:

-

Detection of Superoxide :

- In activated EoL-1 cells, L-012 generates substantial chemiluminescence proportional to ROS levels. This signal is notably abolished by superoxide dismutase (SOD), confirming that O₂⁻ is the primary ROS detected .

- A study showed that combining L-012 with orthovanadate significantly enhanced sensitivity for detecting extracellular O₂⁻ by up to 100-fold in HEK-NOX5 cells .

- Inflammation Monitoring :

- Comparison with Other Probes :

Case Study 1: Superoxide Detection in Leukocytes

In a study involving isolated leukocytes from hyperlipidemic rabbits, L-012 was utilized to detect superoxide formation under basal conditions and upon stimulation with phorbol 12-myristate 13-acetate (PMA). The results indicated a marked increase in superoxide production following stimulation, demonstrating the probe's effectiveness in inflammatory conditions .

Case Study 2: NADPH Oxidase Activity

Research indicated that L-012 could reliably measure NADPH oxidase-derived superoxide production. The sensitivity of this probe was crucial for understanding oxidative stress-related diseases and evaluating potential therapeutic interventions targeting NADPH oxidase pathways .

Summary of Research Findings

Eigenschaften

IUPAC Name |

sodium;8-amino-5-chloro-4-oxo-7-phenyl-3H-pyrido[3,4-d]pyridazin-1-olate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClN4O2.Na/c14-11-8-7(12(19)17-18-13(8)20)9(15)10(16-11)6-4-2-1-3-5-6;/h1-5H,15H2,(H,17,19)(H,18,20);/q;+1/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGEUYSJHQQCEFP-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C3=C(C(=O)NN=C3[O-])C(=N2)Cl)N.[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8ClN4NaO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143556-24-5 |

Source

|

| Record name | Pyrido[3,4-d]pyridazin-1,4-dion, 8-Amino-5-chlor-2,3-dihydro-7-phenyl-, Natriumsalz | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.